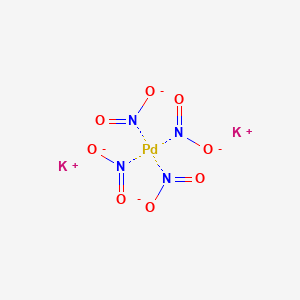
1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene
Vue d'ensemble
Description
1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene is an aminophenyl ether with two trifluoromethyl groups in the amine interstitial position. It is a precursor for the synthesis of polyimides, with high heat resistance (5% heat loss at 525°C), extraordinary mechanical properties (tensile strength >60 MPa, Young’s modulus >4 GPa) and excellent insulating properties (breakdown strength >358 kV/mm) .
Synthesis Analysis
The synthesis of 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene involves a mixture of 0.1 mol of the compound, 0.1 mol ODPA and 200 ml DMAc added into a three-necked flask. The mixture is stirred at room temperature for 4 hours, and then 30 ml Triethylamine and 80 ml Acetic anhydride are slowly added .Molecular Structure Analysis
The molecular formula of 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene is C20H14F6N2O2, with a molecular weight of 428.33 . The X-Ray study of the packing pattern in the crystals of the compounds revealed that the molecules are held together through many weak van der Waals intramolecular bonds .Chemical Reactions Analysis
The spatial effect of the trifluoromethyl group reduces intermolecular aggregation, leading to a low refractive index and high transparency to the polyimide . The polyimides derived from 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene can be used as interlayers for current collectors in high energy lithium-ion batteries .Physical And Chemical Properties Analysis
1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene is a solid at 20°C. It has a purity of >98.0% (T) (HPLC). Its melting point ranges from 132.0 to 136.0 °C, and it is soluble in methanol .Applications De Recherche Scientifique
High-Performance Polymers
1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene: is a precursor for synthesizing polyimides with exceptional thermal resistance, mechanical properties, and insulation properties . These polyimides can withstand a 5% thermal weight loss at temperatures as high as 525°C , exhibit tensile strength greater than 60 MPa , and Young’s modulus over 4 GPa . The outstanding breakdown strength of over 358 kV/mm makes these materials ideal for low energy consumption insulation materials in various industries .
Optoelectronic Applications
The compound’s ability to form polyimides with low refractive index and high transparency due to the steric effect of the trifluoromethyl groups makes it suitable for optoelectronic applications. These properties are crucial for materials used in light-emitting diodes (LEDs), liquid crystal displays (LCDs), and other devices where clear and stable optical performance is required .
Lithium-Ion Batteries
Polyimides derived from this compound serve as interlayers for current collectors in high-energy lithium-ion batteries. This application enhances the specific energy by 16–26% and provides the added safety feature of being able to self-extinguish fires under short-circuit conditions .
Microelectronics Industry
In the microelectronics industry, materials with high thermal stability, processability, and optical transparency are in demand. The fluorinated polyimides synthesized from this compound meet these requirements, making them potential candidates for use in printed circuit boards, ultra-thin solar cells, and 5G communication devices .
Advanced Engineering Plastics
The compound is integral in creating super engineering plastics like aromatic polyimide (PI), which are used in high-tech fields such as optic and electric fields. These plastics are known for their processability and thermal and optical properties, which are essential for modern technologies like folding and flexible displays .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[4-[4-amino-2-(trifluoromethyl)phenoxy]phenoxy]-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F6N2O2/c21-19(22,23)15-9-11(27)1-7-17(15)29-13-3-5-14(6-4-13)30-18-8-2-12(28)10-16(18)20(24,25)26/h1-10H,27-28H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACZRKUWKHQVKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)N)C(F)(F)F)OC3=C(C=C(C=C3)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20600107 | |
| Record name | 4,4'-[1,4-Phenylenebis(oxy)]bis[3-(trifluoromethyl)aniline] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20600107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene | |
CAS RN |
94525-05-0 | |
| Record name | 4,4′-[1,4-Phenylenebis(oxy)]bis[3-(trifluoromethyl)benzenamine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94525-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-[1,4-Phenylenebis(oxy)]bis[3-(trifluoromethyl)aniline] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20600107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene?
A1: The molecular formula of 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene is C20H14F6N2O2. Its molecular weight is 428.34 g/mol.
Q2: How does the introduction of 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene affect the solubility of polyimides?
A2: The incorporation of 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene generally enhances the solubility of polyimides in various solvents. This improvement stems from the presence of both trifluoromethyl (-CF3) groups and ether linkages (-O-) within the diamine structure. [, , , , , ] These groups disrupt chain packing, reduce intermolecular interactions, and increase free volume within the polymer matrix, thereby facilitating solvation.
Q3: What is the impact of varying the mole ratio of 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene in copolyimides?
A3: Adjusting the mole ratio of 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene during copolyimide synthesis allows for fine-tuning of the material's properties. For example, increasing its ratio can lead to enhanced solubility [], while a higher ratio of the structurally rigid 4-(4-trifluoromethylphenyl)-2,6-bis(4-aminophenyl)pyridine component leads to higher glass transition temperatures. [] Researchers can tailor the final polymer's characteristics, such as solubility, glass transition temperature, and optical properties, by manipulating the relative amounts of different monomers.
Q4: What are the typical applications for polyimides synthesized with 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene?
A4: Polyimides containing 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene are explored for applications demanding high performance under extreme conditions. These include:
- Microelectronics and Optoelectronics: Their low dielectric constants, high thermal stability, good mechanical strength, and optical transparency make them suitable for use as interlayer dielectrics, flexible substrates, and waveguide materials. [, , , , , ]
- Adhesives: Their melt processability and strong adhesion properties make them attractive for high-temperature adhesive applications. [, ]
- Gas Separation Membranes: The ability to tailor their permeability and selectivity makes them promising candidates for gas separation membranes. []
Q5: What is the role of phthalic anhydride in polyimide synthesis involving 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene?
A5: Phthalic anhydride can be used as an end-capping agent in the synthesis of polyimides using 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene. This technique allows for the control of the molecular weight of the resulting polyimide, which in turn influences its melt viscosity and processability. [, ]
Q6: How does the structure of 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene contribute to the optical properties of polyimides?
A6: The structure of 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene contributes to the light color and transparency of the resulting polyimides. The presence of fluorine atoms and the specific arrangement of aromatic rings can reduce charge-transfer complex formation, leading to lower color intensity and higher transparency in the visible light region. [, , ]
Q7: Are there any studies on the environmental impact of 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene-based polyimides?
A7: While specific research on the environmental impact of polyimides derived from 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene is limited, the inherent stability and resistance to degradation of polyimides pose challenges for their recyclability and biodegradability. [] Developing strategies for the responsible disposal and potential recycling of these high-performance polymers is crucial for minimizing their environmental footprint.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















